2-[(Oxan-3-yl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-[(Oxan-3-yl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core substituted with an oxan-3-ylmethyl group and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-3-yl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a pyridazinone precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or methanol, and the reaction temperature is maintained between 50-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-3-yl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone core can be reduced to form dihydropyridazines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-[(Oxan-3-yl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(Oxan-3-yl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in oxidative stress or signaling pathways related to cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Oxan-3-yl)methyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one
- 2-[(Oxan-3-yl)methyl]-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-one
Uniqueness
2-[(Oxan-3-yl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyridine rings. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H16N2O2S |
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Molecular Weight |
276.36 g/mol |
IUPAC Name |
2-(oxan-3-ylmethyl)-6-thiophen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C14H16N2O2S/c17-14-6-5-12(13-4-2-8-19-13)15-16(14)9-11-3-1-7-18-10-11/h2,4-6,8,11H,1,3,7,9-10H2 |
InChI Key |
SNSAHJGPGWNXNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
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